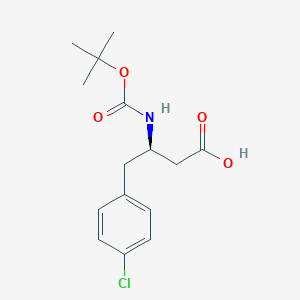

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Descripción general

Descripción

The compound (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral molecule that is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) group suggests that it is used as a protecting group for the amino functionality during chemical reactions, allowing for selective transformations of other parts of the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been achieved using a modified Pictet-Spengler reaction, which provided a high yield (95%) and low racemization (7% or less). The enantiomeric excess was further improved to 99.4% via recrystallization, and the overall yield was 43% starting from D-tyrosine . Although this synthesis is for a different compound, the principles of chiral synthesis and the use of the Boc group are relevant.

Molecular Structure Analysis

The molecular structure of this compound would include a chiral center at the carbon adjacent to the amino group, a phenyl ring substituted with a chlorine atom, and a Boc-protected amino group. The stereochemistry of the compound is indicated by the (R) configuration, which is important for its biological activity and interaction with other chiral molecules.

Chemical Reactions Analysis

The Boc group is commonly used in organic synthesis to protect amines. It can be removed under acidic conditions, allowing the free amine to participate in subsequent reactions. The presence of the 4-chlorophenyl group could facilitate electrophilic aromatic substitution reactions, where the chlorine atom acts as an ortho/para-directing group. The carboxylic acid moiety provides another site for chemical transformations, such as amide bond formation or esterification.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not provided in the data, we can infer some general characteristics based on its functional groups. The compound is likely to be solid at room temperature and may have moderate solubility in organic solvents due to the presence of the Boc group and the phenyl ring. The carboxylic acid group could allow for hydrogen bonding, affecting its boiling point and solubility in water. The chiral nature of the compound would also mean it has optical activity and can be analyzed using techniques such as chiral HPLC.

Aplicaciones Científicas De Investigación

Sorption and Environmental Impact

Compounds similar to “(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid” have been studied for their environmental interactions, particularly in the context of sorption to soil and other materials. Such studies are essential for understanding the environmental fate and potential impact of chemical compounds. For instance, research on the sorption of phenoxy herbicides highlights the role of soil organic matter and iron oxides as significant sorbents for these compounds (Werner, D., Garratt, J., & Pigott, G., 2012) .

Biomedical and Pharmacological Effects

Another area of interest involves the pharmacological properties of compounds within the same chemical family. For example, Chlorogenic Acid (CGA) is extensively studied for its diverse biological and therapeutic roles, such as antioxidant, anti-inflammatory, and hepatoprotective activities (Naveed, M., et al., 2018) . Although this does not directly relate to “this compound,” it underscores the importance of studying the biological effects of chemical compounds for potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of this compound is not specified in the available data.

Safety and Hazards

Propiedades

IUPAC Name |

(3R)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLLTGZBXJRGH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147790 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218608-96-9 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)